molecular formula C13H19NO B11896596 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B11896596
M. Wt: 205.30 g/mol
InChI Key: UEIAEDNHFYUMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound that belongs to the class of amines It is characterized by a naphthalene ring system with a methoxy group at the 7th position and a dimethyl substitution at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile. The process is optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

Scientific Research Applications

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-amine

InChI

InChI=1S/C13H19NO/c1-13(2)7-6-12(14)10-8-9(15-3)4-5-11(10)13/h4-5,8,12H,6-7,14H2,1-3H3

InChI Key

UEIAEDNHFYUMCR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)OC)N)C

Origin of Product

United States

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